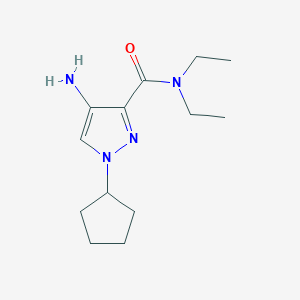

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-1-cyclopentyl-N,N-diethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)12-11(14)9-17(15-12)10-7-5-6-8-10/h9-10H,3-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMURWEKOFSKSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C=C1N)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with diethyl malonate under basic conditions to form the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interact with proteins involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural analogs include:

Key Observations :

- Cyclopentyl vs. Ethyl/Aryl Groups : The cyclopentyl group in the target compound introduces significant steric bulk compared to ethyl or aryl substituents (e.g., in and ). This bulk may improve metabolic stability by shielding the pyrazole core from enzymatic degradation but could reduce aqueous solubility .

- Carboxamide Modifications : The N,N-diethyl carboxamide group increases lipophilicity compared to the N-propyl-linked methylpyrazole in ’s compound. This modification may enhance membrane permeability but limit hydrogen-bonding interactions with biological targets .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s calculated logP (estimated via fragment-based methods) is ~2.5–3.0, higher than ’s compound (logP ~1.8) due to the diethyl and cyclopentyl groups. This may favor blood-brain barrier penetration but complicate formulation .

- Solubility : The diethylcarboxamide and cyclopentyl groups likely reduce aqueous solubility compared to hydroxylamine-containing derivatives (e.g., ’s 5a-c), which benefit from polar hydroxyl groups .

- The cyclopentyl group in the target compound may shift selectivity toward bulk-sensitive targets (e.g., cyclin-dependent kinases) .

Biological Activity

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered interest due to its diverse biological activities. This compound, with the molecular formula and a molar mass of 250.34 g/mol, exhibits potential in medicinal chemistry, particularly in anti-inflammatory and antimicrobial applications.

- Molecular Formula :

- Molar Mass : 250.34 g/mol

- CAS Number : 2101198-51-8

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In studies evaluating various pyrazole compounds, it was found that modifications at specific positions can enhance their inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from similar scaffolds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups in the structure has been linked to enhanced antibacterial activity, suggesting that the aliphatic amide pharmacophore plays a crucial role .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Research into SAR has identified that:

- Substituents on the pyrazole ring can modulate potency against various targets.

- Aliphatic chains and aromatic rings contribute to the compound's ability to interact with biological molecules effectively.

Study on Anti-inflammatory Effects

A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities using carrageenan-induced edema models in rats. The results indicated that several derivatives exhibited significant reductions in paw edema, with some compounds showing comparable efficacy to ibuprofen .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial properties of pyrazole derivatives against a panel of pathogens. The findings revealed that certain modifications led to enhanced activity against E. coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 250 µg/mL for some compounds .

Summary Table of Biological Activities

Q & A

Q. Are there known off-target interactions for this compound, and how are they characterized?

- Methodological Answer : Off-target profiling uses broad-panel kinase assays or proteome-wide affinity pulldowns. For example, pyrazole carboxamides are screened against >100 kinases to identify selectivity issues. False positives are minimized using counter-screens with ATP-competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.